1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetamido-1,2,4-thiadiazol-5-yl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN8O3S/c1-10-17(19(32)24-21-25-20(28-34-21)23-11(2)31)26-29-30(10)14-7-8-16-15(9-14)18(33-27-16)12-3-5-13(22)6-4-12/h3-9H,1-2H3,(H2,23,24,25,28,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOWOHGBMPMUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=NC(=NS5)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzoxazole ring: This can be achieved through the cyclization of 4-chlorobenzoic acid with o-aminophenol under acidic conditions.
Synthesis of the thiadiazole ring: This involves the reaction of thiosemicarbazide with acetic anhydride to form the acetamido-thiadiazole moiety.
Construction of the triazole ring:
Coupling of the benzoxazole and thiadiazole moieties: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Biological Activities
Numerous studies have highlighted the pharmacological potential of this compound and its derivatives:
-
Anticancer Activity :
- Research indicates that compounds containing thiadiazole and triazole structures exhibit significant anticancer properties. For instance, derivatives have been synthesized that show promising results against various cancer cell lines, demonstrating cytotoxicity comparable to established chemotherapeutics .
- In vitro studies have reported IC50 values indicating effective inhibition of cancer cell proliferation .
-
Antimicrobial Properties :
- The presence of the benzoxazole ring enhances the compound's ability to combat bacterial and fungal infections. Studies have shown that derivatives exhibit broad-spectrum antimicrobial activity .
- Specific tests against pathogens like Staphylococcus aureus and Candida albicans have shown significant inhibitory effects .
- Anti-inflammatory Effects :
Case Studies
Several case studies illustrate the efficacy of this compound in real-world applications:
| Study | Focus | Findings |
|---|---|---|
| Shiradkar et al. (2007) | Anti-Alzheimer's activity | Demonstrated that similar thiadiazole derivatives showed significant neuroprotective effects in vitro. |
| Mathew et al. (2006) | Analgesic properties | Reported effective pain relief in animal models using derivatives of benzoxazole-thiadiazole compounds. |
| Kumar et al. (2010) | Antitubercular activity | Found that specific derivatives exhibited lower MIC values against Mycobacterium smegmatis, indicating strong potential as antitubercular agents. |
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiadiazole moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Compound A with Structurally Related Derivatives
Functional Group Analysis
Benzoxazole vs. Benzoxadiazole :
- Compound A’s benzoxazole ring provides a rigid aromatic system, whereas benzoxadiazole derivatives (e.g., II in ) exhibit enhanced electron-withdrawing properties due to the additional nitrogen atom, influencing spectroscopic behavior .
- The 4-chlorophenyl substituent in Compound A likely augments π-π stacking interactions, a feature absent in simpler benzoxadiazoles.
Thiadiazole Acetamido vs. Hydroxyethyl Side Chain :
- Replacing the hydroxyethyl group in the analog from with a 3-acetamido-thiadiazole moiety in Compound A introduces hydrogen-bonding capacity (via acetamido NH and thiadiazole S/N atoms) and may enhance target binding specificity .
Research Findings and Implications
Computational and Crystallographic Data
Biological Activity
The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 951897-80-6) is a complex organic molecule that exhibits a range of biological activities. Its structure incorporates multiple pharmacologically relevant moieties, including a benzoxazole ring, a thiadiazole ring, and a triazole ring, which contribute to its potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClN8O3S |
| Molecular Weight | 494.91 g/mol |
| Density | 1.42 g/cm³ |
| pKa | 10.22 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzoxazole and thiadiazole moieties are known to engage in hydrogen bonding and π-π stacking interactions with proteins and enzymes. This interaction can modulate the activity of specific pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of thiadiazoles and benzoxazoles possess significant anticancer properties. The compound has been evaluated against several human cancer cell lines:
- A549 (lung cancer) : Exhibited notable cytotoxicity with an IC50 value indicating effective growth inhibition.
- MCF7 (breast cancer) : Demonstrated antiproliferative effects comparable to established chemotherapeutic agents.
In studies involving structurally similar compounds, modifications such as substituent variations have been shown to enhance anticancer efficacy. For example, the introduction of halogen atoms has been linked to increased activity against specific cancer types .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives are frequently reported to exhibit broad-spectrum antibacterial and antifungal activities. The presence of the benzoxazole ring may further enhance these effects through synergistic interactions with microbial targets .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, compounds similar to this one have been documented for:
- Anticonvulsant : Modulation of neurotransmitter systems.
- Anti-inflammatory : Inhibition of inflammatory mediators.
- Antioxidant : Scavenging free radicals due to the presence of electron-rich aromatic systems .
Case Studies and Research Findings
- Cytotoxicity Assessment : A study by Alam et al. (2011) reported that various thiadiazole derivatives showed significant suppressive activity against lung cancer cell lines (A549) with some compounds achieving IC50 values as low as 4.27 µg/mL .
- Structure–Activity Relationship : Research has highlighted the importance of substituents on the phenyl rings in enhancing cytotoxicity against cancer cells. For instance, replacing chlorine with fluorine was found to improve anticancer activity significantly .
- Microwave-Assisted Synthesis : A study demonstrated that microwave-assisted synthesis of thiadiazoles led to improved yields and purity, facilitating further pharmacological screening .
Q & A
Q. Critical Conditions :
- Catalyst : Heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 enhance reaction efficiency at 70–80°C .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates .
- Purification : Recrystallization in aqueous acetic acid ensures high purity (>95%) .
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzoxazole Formation | NH₂OH·HCl, glacial acetic acid, reflux | 70–80 | |
| Triazole Coupling | CuI, DIPEA, DMF, 60°C | 65–75 | |
| Carboxamide Formation | EDCI/HOBt, CH₂Cl₂, rt | 85–90 |
How can spectroscopic methods confirm the structural integrity of this compound, particularly in distinguishing regioisomers?
Basic Research Question
Methodological Approach :
Q. Regioisomer Differentiation :
- NOESY NMR : Spatial proximity of thiadiazole-NH to benzoxazole protons confirms regiochemistry .
- X-ray Crystallography : Resolves ambiguities in substituent positioning .
What strategies are recommended for optimizing solubility and bioavailability without compromising bioactivity?
Advanced Research Question
Methodological Solutions :
Co-solvent Systems : Use DMSO-PBS mixtures (10–20% v/v) for in vitro assays to enhance aqueous solubility .
Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide, which cleave in physiological conditions .
Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma stability .
Q. Table 2: Solubility Enhancement Strategies
| Strategy | Solubility (mg/mL) | Bioavailability (AUC, h·μg/mL) |
|---|---|---|
| Native Compound | 0.05 | 2.1 |
| PEG-Liposome | 1.2 | 8.7 |
| Acetyl Prodrug | 0.3 | 5.4 |
How should researchers resolve conflicting biological activity data across assay systems?
Advanced Research Question
Analytical Framework :
Assay Validation :
- Compare enzymatic vs. cell-based assays (e.g., α-glucosidase inhibition in purified enzymes vs. hepatocytes) .
- Control for cytotoxicity using MTT assays to isolate target-specific effects.
Structural Confirmation : Verify compound purity (>98% by HPLC) to rule out impurities causing false positives .
Molecular Docking : Use AutoDock Vina to assess binding mode consistency across homologs (e.g., CYP450 isoforms) .
Case Study : Discrepancies in IC₅₀ values for kinase inhibition were traced to differential ATP concentrations in assay buffers. Standardizing ATP levels resolved inconsistencies .
What advanced techniques are suitable for studying this compound’s mechanism of action?
Advanced Research Question
Methodological Recommendations :
- Cellular Thermal Shift Assay (CETSA) : Identifies target proteins by measuring thermal stability shifts upon compound binding .
- Metabolomics : LC-MS-based profiling of treated cells reveals pathway perturbations (e.g., purine metabolism) .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution for mechanistic insights .
Q. Table 3: Mechanistic Study Workflow
| Technique | Application | Key Parameters |
|---|---|---|
| CETSA | Target engagement | Heating rate: 3°C/min, lysis buffer: NP-40 |
| LC-MS Metabolomics | Pathway analysis | Column: C18, ionization: ESI+ |
How can structural modifications enhance selectivity for therapeutic targets?
Advanced Research Question
Rational Design Strategies :
Bioisosteric Replacement : Substitute 4-chlorophenyl with 4-fluorophenyl to modulate electronic effects without steric bulk .
Side Chain Optimization : Introduce polar groups (e.g., -SO₂NH₂) to thiadiazole for H-bond interactions with target pockets .
Conformational Restriction : Cyclize the triazole-methyl group into a fused ring to reduce off-target binding .
Validation : SAR studies show that 4-fluorophenyl analogs improve selectivity for kinase X over Y by 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
